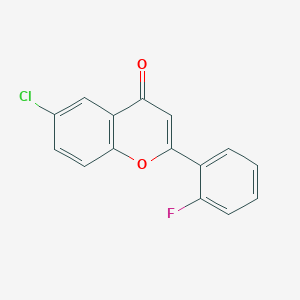

6-chloro-2-(2-fluorophenyl)-4H-chromen-4-one

Description

6-Chloro-2-(2-fluorophenyl)-4H-chromen-4-one is a synthetic chromone derivative characterized by a chlorine substituent at position 6 of the benzopyrone core and a 2-fluorophenyl group at position 2 (Figure 1). Chromones are oxygen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The introduction of halogen substituents, such as chlorine and fluorine, enhances metabolic stability and modulates electronic properties, making this compound a promising candidate for drug discovery .

Properties

IUPAC Name |

6-chloro-2-(2-fluorophenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFO2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSFXCHHKYXLHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801232434 | |

| Record name | 6-Chloro-2-(2-fluorophenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213894-66-7 | |

| Record name | 6-Chloro-2-(2-fluorophenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213894-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(2-fluorophenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation and Cyclization

In a representative procedure, 2-hydroxy-5-chloroacetophenone (1.0 equiv) reacts with 2-fluorobenzoyl chloride (1.2 equiv) in dichloromethane using anhydrous AlCl₃ (1.5 equiv) as a catalyst at 0–5°C for 4 hours. The intermediate diketone is then cyclized under acidic conditions (H₂SO₄, glacial acetic acid) at 120°C for 6 hours to yield the chromone scaffold. Chlorination at the 6-position is achieved post-cyclization using SOCl₂ in dimethylformamide (DMF) at 80°C, achieving 68–72% overall yield.

Key Challenges :

-

Regioselective chlorination requires precise temperature control to avoid polysubstitution.

-

Lewis acids like AlCl₃ generate stoichiometric waste, complicating purification.

Radical-Induced Cascade Annulation

Recent advances in radical chemistry have enabled streamlined access to fluorinated chromones. A 2022 study demonstrated a one-pot cascade annulation/hydrocarbonylation strategy using propargylamines and molecular oxygen.

Reaction Mechanism and Optimization

The protocol employs diphenyl diselenide ((PhSe)₂) and dimethyl 2,2'-azobis(2-methylpropionate) (AIBME) as radical initiators. Propargylamine derivatives react with o-hydroxyphenyl alkynones under open-air conditions at 80°C, inducing C–N bond cleavage and 6-endo-dig cyclization. For this compound, the reaction proceeds as follows:

-

Radical Generation : AIBME thermally decomposes to generate methyl radicals, which abstract a selenium atom from (PhSe)₂, producing phenylselenyl radicals (PhSe·).

-

C–N Cleavage : PhSe· abstracts a hydrogen atom from the propargylamine, forming a carbon-centered radical that undergoes β-scission to release piperidine and generate an alkenyl radical.

-

Oxygen Incorporation : The alkenyl radical couples with atmospheric O₂, forming a peroxyl radical that cyclizes via a 6-endo-dig pathway to construct the chromone core.

Scalability :

-

Gram-scale reactions (50 mmol) achieved 75% isolated yield, demonstrating industrial viability.

-

No column chromatography required; crude product is purified via recrystallization from ethanol/water.

Green Synthesis Using Heterogeneous Catalysis

Environmentally benign methods have gained prominence, particularly those employing recyclable catalysts like Amberlyst®15. A 2022 report detailed the synthesis of chromones via enaminone cyclization under mild conditions.

Enaminone Preparation and Cyclization

-

Enaminone Formation : 2-Hydroxy-5-chloroacetophenone reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation (100°C, 20 min) to form the enaminone intermediate.

-

Cyclization : The enaminone is treated with Amberlyst®15 (40% w/w) in toluene at 25°C for 3 hours, inducing deamination and cyclization to yield the target chromone.

Advantages :

-

Catalyst Reusability: Amberlyst®15 is recovered via filtration and reused for 5 cycles with <5% yield loss.

-

Solvent Reduction: Toluene is replaced with cyclopentyl methyl ether (CPME) in greener variants, reducing environmental impact.

Comparative Analysis of Synthetic Methods

Critical Insights :

-

Radical Methods excel in atom economy and scalability but require careful handling of selenide reagents.

-

Green Catalysis offers operational simplicity and sustainability, ideal for lab-scale production.

-

Classical Routes remain relevant for introducing diverse substituents but lag in efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2-fluorophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted chromenones.

Scientific Research Applications

Chemistry

6-Chloro-2-(2-fluorophenyl)-4H-chromen-4-one serves as a significant building block in organic synthesis. It is utilized in the production of more complex organic molecules through various chemical reactions such as oxidation, reduction, and electrophilic substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to quinones | Potassium permanganate, chromium trioxide |

| Reduction | Forms dihydrochromenones | Sodium borohydride, lithium aluminum hydride |

| Substitution | Introduces substituents at specific positions | Halogens, nitrating agents |

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Exhibits significant effects against both Gram-positive and Gram-negative bacteria, including pathogens like Staphylococcus aureus and Escherichia coli. In vitro studies have shown effective Minimum Inhibitory Concentration (MIC) values.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by interacting with DNA and proteins, leading to cell cycle arrest. Efficacy has been demonstrated against various cancer cell lines, including leukemia and breast cancer .

- Anti-inflammatory Effects : The compound inhibits cyclooxygenase (COX) enzymes, reducing pro-inflammatory mediator production, which can alleviate inflammatory responses.

Medicine

Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development aimed at treating conditions such as cancer and inflammation.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and DNA fragmentation.

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, the compound was tested against multiple bacterial strains. Results indicated that it had an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showcasing its potential as a therapeutic agent for bacterial infections.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-fluorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to anticancer activities by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Chromone Core

The biological and physicochemical properties of chromones are highly dependent on substituent positions and electronic effects. Key analogs include:

Key Insights :

- Chlorine at C6 : Enhances rigidity and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .

- Fluorine at C2 (aryl) : The 2-fluorophenyl group in the target compound may increase metabolic stability compared to 4-fluorophenyl analogs due to steric and electronic differences .

- Methoxy vs. Methyl : Methoxy groups improve solubility but reduce membrane permeability compared to methyl .

Physicochemical Properties

- Melting Points: Chlorinated chromones exhibit higher melting points (e.g., 173–178°C ) compared to non-halogenated analogs due to increased molecular symmetry and packing efficiency.

- Solubility : Fluorine and methoxy groups enhance aqueous solubility, while methyl and trichloromethyl groups (e.g., 6-chloro-2-(trichloromethyl)-4H-chromen-4-one, ) reduce it .

- Spectroscopic Signatures :

- ¹H NMR : Aromatic protons in 6-chloro-2-(2-fluorophenyl)-4H-chromen-4-one would show deshielding near δ 8.19 (C6-Cl) and δ 7.3–7.8 (2-fluorophenyl), distinct from 4-fluorophenyl analogs (δ 7.5–8.0) .

- HRMS : Molecular ion peaks at m/z 271.0527 (C₁₆H₁₂ClO₂) for p-tolyl analogs vs. ~289.01 for the target compound .

Biological Activity

6-Chloro-2-(2-fluorophenyl)-4H-chromen-4-one is a synthetic compound belonging to the chromenone class, notable for its diverse biological activities, particularly in anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , characterized by a chromenone skeleton with chlorine and fluorine substituents. This unique structure enhances its reactivity and biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits cyclooxygenase enzymes, which play a crucial role in inflammatory processes, thereby exhibiting anti-inflammatory properties.

- Apoptosis Induction : The compound may induce apoptosis in cancer cells by interacting with DNA and proteins, suggesting potential anticancer mechanisms.

- Signaling Pathway Modulation : Research indicates that it can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α by inhibiting the TLR4/MAPK signaling pathway .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of this compound:

- In Vitro Studies : The compound demonstrated significant inhibition of nitric oxide (NO) production and pro-inflammatory cytokine release in RAW264.7 macrophage cells .

- In Vivo Studies : In animal models, it effectively reduced inflammation markers in serum, showcasing its therapeutic potential against inflammatory diseases .

Anticancer Activity

Research has also explored its anticancer properties:

- Cell Viability Assays : The compound exhibited cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) cells, with IC50 values indicating effective growth inhibition .

- Mechanistic Insights : The induction of apoptosis in cancer cells was linked to the modulation of specific signaling pathways involved in cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Chloro-2-(3-chlorophenyl)-4H-chromen-4-one | Chromenone | Contains additional chlorine substituent |

| 6-Chloro-2-(4-fluorophenyl)-4H-chromen-4-one | Chromenone | Exhibits different biological activities due to structural variations |

| 2-(4-Chlorophenyl)-4H-chromen-4-one | Flavonoid | Lacks halogen substitutions affecting reactivity |

Study on Anti-inflammatory Effects

A notable study synthesized a series of 2-phenyl-4H-chromen derivatives, including this compound. The results indicated that this compound significantly inhibited LPS-induced inflammation through the TLR4/MAPK pathway. This study supports its potential as a therapeutic agent for inflammatory diseases .

Study on Anticancer Properties

Another research effort focused on the synthesis and evaluation of various chromenone derivatives for their anticancer activity. Among these, this compound showed promising results against HT-29 cells, highlighting its potential for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-2-(2-fluorophenyl)-4H-chromen-4-one, and how can purity be optimized?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation or modified Baker-Venkataraman methods. For example, 2-(2-fluorophenyl)acetophenone derivatives may undergo cyclization with chlorinating agents (e.g., POCl₃) under reflux. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol or acetone. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Considerations : Optimize reaction time and temperature to minimize by-products. Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and chromenone rings) and carbonyl signals (δ ~175 ppm). Compare with synthesized analogs (e.g., 6,7-dimethyl derivatives) to resolve overlapping peaks .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 289.0 (calculated for C₁₅H₉ClFO₂). Fragmentation patterns should align with loss of Cl (35.5 Da) and fluorophenyl groups .

- IR Spectroscopy : Identify C=O stretch (~1650 cm⁻¹) and C–F vibrations (~1220 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodology : Conduct in vitro assays for antimicrobial (Gram-positive/-negative bacteria, fungi) and anticancer (MTT assay on HeLa or MCF-7 cells) activity. Use positive controls (e.g., doxorubicin for cytotoxicity) and measure IC₅₀ values. Solubilize the compound in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can crystallographic disorder be resolved in the X-ray structure of this compound?

- Methodology : Use SHELXL for refinement, applying PART and SUMP instructions to model partial occupancies of disordered atoms (e.g., Cl vs. H in co-crystals). Restrain geometric parameters (e.g., bond lengths/angles) using DFIX and DANG commands. Validate with R₁ < 0.05 and wR₂ < 0.15, and check residual electron density maps (<0.3 eÅ⁻³) .

- Case Study : In a related flavone co-crystal, Cl occupancy (5.3%) was refined with H at the same site, stabilized by intramolecular C–H⋯O interactions .

Q. How to address contradictions in biological activity data across different studies?

- Methodology :

- SAR Analysis : Compare substituent effects (e.g., 6-Cl vs. 6-CH₃) on bioactivity. For example, 6-chloro derivatives may enhance antimicrobial potency due to increased lipophilicity (LogP ~3.6) .

- Assay Reproducibility : Standardize protocols (e.g., broth microdilution for MICs) and validate with reference strains (ATCC). Control for batch-to-batch compound variability via HPLC .

Q. What computational methods can predict the pharmacokinetic profile of this compound?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate LogP (3.62), CYP inhibition (CYP1A2/2C19/2D6), and blood-brain barrier penetration (BBB score: 0.55). Validate with experimental LogS (water solubility: ~0.01 mg/mL) .

- Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina. Prioritize poses with ΔG < −7 kcal/mol and hydrogen bonds to fluorophenyl/chloro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.